2-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
2-cyclopentyl-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-13-7-8-16(9-14(13)2)25-19-17(11-22-25)20(27)24(12-21-19)23-18(26)10-15-5-3-4-6-15/h7-9,11-12,15H,3-6,10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKVTGUDXCVONW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to summarize its biological activity based on available research findings, including case studies and data tables.
The compound belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives, which are known for their diverse biological activities. Its molecular formula is , and it features a cyclopentyl group attached to a pyrazolopyrimidine scaffold.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain kinases involved in cancer progression. The following sections detail its specific activities and mechanisms.
Anticancer Activity
- Inhibition of Kinase Activity : The compound has been shown to inhibit polo-like kinase 1 (Plk1), a crucial regulator of cell division that is often overexpressed in cancer cells. Inhibitors targeting Plk1 can induce mitotic arrest and apoptosis in cancer cells while sparing normal cells .
- Mechanism of Action : The mechanism involves disrupting the protein-protein interactions mediated by Plk1's polo-box domain (PBD), leading to impaired mitotic progression and increased cell death in cancerous tissues .
Enzyme Inhibition
The compound also demonstrates inhibitory effects on other enzymes:
- Lysine Methyltransferases : It has been noted for its selective inhibition of EZH2, a member of the polycomb repressive complex 2 (PRC2), with a Ki value indicating potent binding affinity .
Case Studies
Several studies have evaluated the biological activity of similar compounds within the same chemical class:
- Study 1 : A study focused on pyrazolopyrimidine derivatives reported that modifications at the 5-position significantly enhanced anticancer activity against various tumor cell lines, suggesting structure-activity relationships (SAR) that could be exploited for drug design .
- Study 2 : Another investigation into related compounds highlighted their ability to induce apoptosis in human cancer cell lines through the activation of caspase pathways, further supporting their potential as anticancer agents .
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
*Estimated based on analogs (e.g., cyclopentyl replaces benzodioxol in , reducing oxygen count).
Substituent Effects on Physicochemical Properties
- Solubility : Compounds with polar groups (e.g., benzodioxol in or methoxy in ) exhibit better aqueous solubility than halogenated or hydrocarbon-substituted derivatives.
- Thermal Stability : Melting points for analogs range from 209–233°C (e.g., ), suggesting moderate stability. The cyclopentyl group may lower the melting point due to reduced crystallinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
